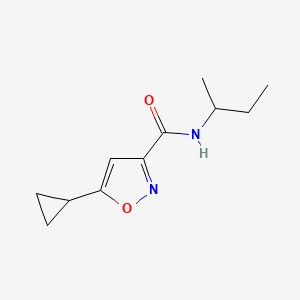

![molecular formula C13H16ClN3O4 B5540179 2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)

2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds structurally related to 2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide involves various methods. For instance, a series of 4-amino-5-chloro-2-ethoxybenzamides bearing six- and seven-membered heteroalicycles, which share a similar synthesis pathway, were prepared and evaluated for gastroprokinetic activity, highlighting the importance of specific substituents for biological activity (Morie et al., 1995). Additionally, Morpholinium 2-chloro-4-nitrobenzoate and its analogs were synthesized, demonstrating the feasibility of introducing morpholine and nitro groups into benzamide structures (Ishida et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as Morpholinium 2-chloro-4-nitrobenzoate, has been conducted using X-ray crystallography, revealing non-centrosymmetric space groups and specific hydrogen bonding patterns that afford helical chain structures (Ishida et al., 2001). These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

The chemical reactions and properties of benzamides and their derivatives have been extensively studied. For example, the synthesis and characterization of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide explored its spectroscopic properties and biological activity, providing insights into the structure-property relationship (He et al., 2014). Such studies contribute to our understanding of the reactivity and potential utility of these compounds.

Physical Properties Analysis

Research on compounds similar to 2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide includes the investigation of their physical properties. For instance, experimental and quantum chemical studies on Morpholinium 2-chloro-4-nitrobenzoate focused on its nonlinear optical (NLO) material properties, highlighting its phase matchability and optical properties, which are essential for device fabrication (Karthick et al., 2018).

Chemical Properties Analysis

The chemical properties of benzamide derivatives are closely linked to their molecular structure and synthesis pathways. Studies on the gastroprokinetic activity of certain benzamide derivatives have revealed the significance of the amide linkage and substituent patterns for biological activity, providing a foundation for further chemical property exploration (Kalo et al., 1995).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- The compound has been involved in the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides, showcasing its utility in producing compounds with potential biological activity. In one study, its derivatives underwent reactions leading to selenourea derivatives and bis(2,4-diarylimidazol-5-yl) diselenides upon treatment with morpholine, indicating its reactive nature and potential for generating diverse chemical structures (Atanassov et al., 2002).

Molecular Interactions and Structure

- Investigations into morpholinium 2-chloro-4-nitrobenzoate and related compounds have revealed their crystal structure, demonstrating the compound's ability to form stable molecular arrangements through N-H...O hydrogen bonds, contributing to the understanding of its solid-state characteristics (Ishida et al., 2001).

Applications in Materials Science

- The compound has shown significance in materials science, particularly in the synthesis of nonlinear optical (NLO) materials. For instance, Morpholinium 2-chloro-4-nitrobenzoate has been evaluated for its nonlinear optical properties, showcasing its potential as a phase-matchable NLO crystal suitable for device fabrication (Karthick et al., 2018).

Novel Synthetic Methods

- The compound has been utilized in innovative synthetic methodologies, such as in a one-pot synthesis approach to generate 2-substituted quinazolin-4(3H)-ones, demonstrating its versatility in facilitating complex chemical reactions and contributing to the development of new pharmaceuticals (Romero et al., 2013).

Crystal Engineering

- Studies on crystal engineering with hydrogen and halogen bonds have highlighted the role of compounds like 2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide in developing complex crystal structures. These studies contribute to the broader understanding of molecular interactions and the design of new materials with tailored properties (Saha et al., 2005).

Propiedades

IUPAC Name |

2-chloro-N-(2-morpholin-4-ylethyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O4/c14-12-9-10(17(19)20)1-2-11(12)13(18)15-3-4-16-5-7-21-8-6-16/h1-2,9H,3-8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUMCCGGAKFUGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

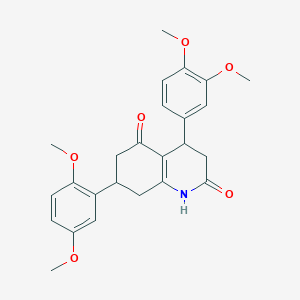

![N-(4-methoxy-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540097.png)

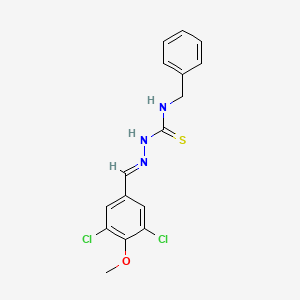

![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)

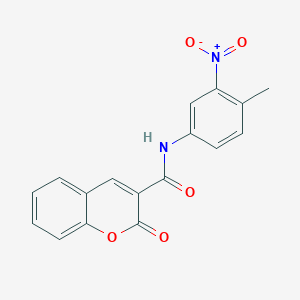

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)

![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)

![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)

![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)

![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)